molecular formula C16H19NO B5700290 3,3-dimethyl-N-2-naphthylbutanamide

3,3-dimethyl-N-2-naphthylbutanamide

Cat. No.: B5700290
M. Wt: 241.33 g/mol
InChI Key: RPPHIFBSHMFTNW-UHFFFAOYSA-N
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Description

None of the referenced sources discuss its synthesis, structure, or applications. This absence of data precludes a detailed introduction or comparison as requested. To proceed, additional authoritative sources specific to this compound would be required.

Properties

IUPAC Name

3,3-dimethyl-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPHIFBSHMFTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct information on 3,3-dimethyl-N-2-naphthylbutanamide is unavailable, the evidence provides insights into structurally related amides and phthalimides. Below is a comparative analysis based on the compounds described in the evidence:

Table 1: Structural and Functional Comparison of Related Amides/Phthalimides

Compound Name Core Structure Key Functional Groups Applications/Significance Evidence Source
3-Chloro-N-phenyl-phthalimide Phthalimide backbone Chlorine, phenyl, cyclic imide Monomer for polyimide synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide derivative Hydroxy-dimethylethyl, methylbenzoyl N,O-bidentate directing group for C–H activation
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide Propanamide backbone Ethyl, dimethyl, methylphenyl Structural analysis (X-ray confirmed)

Key Observations:

Functional Group Diversity :

  • 3-Chloro-N-phenyl-phthalimide (phthalimide core) is distinguished by its cyclic imide and chlorine substituent, critical for polymerization applications .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxy-dimethylethyl group, enabling coordination with metals for catalytic reactions .
  • N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide includes a branched alkyl chain and aromatic substitution, influencing steric and electronic properties .

Synthetic Routes: The benzamide derivative in was synthesized via acyl chloride or carboxylic acid coupling with amino alcohols. The phthalimide in is a precursor for high-purity monomers, emphasizing purification challenges.

Structural Characterization :

  • X-ray crystallography and spectroscopic methods (NMR, IR) are standard for confirming amide/phthalimide structures, as seen in .

Limitations and Recommendations

The absence of data on 3,3-dimethyl-N-2-naphthylbutanamide in the provided evidence highlights critical gaps. To address this:

  • Additional Sources Needed: Peer-reviewed studies on its synthesis (e.g., reaction of 2-naphthylamine with 3,3-dimethylbutanoyl chloride) or applications (e.g., polymer science, medicinal chemistry) would be essential.
  • Hypothetical Comparison : If structural analogs (e.g., naphthyl-substituted amides) were available, factors like steric bulk from the naphthyl group or solubility differences could be analyzed.

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